

N-Desmethylrufloxacin reference standard for analytical testing

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Compound of Interest

Compound Name: *N-Desmethylrufloxacin*

CAS No.: 101337-87-5

Cat. No.: B011429

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Application Note: Advanced Analytical Methodologies for the Quantification and Impurity Profiling of **N-Desmethylrufloxacin** Reference Standard

Scientific Rationale & Introduction

Rufloxacin is a broad-spectrum fluoroquinolone antibacterial agent characterized by a prolonged elimination half-life and robust tissue penetration[1]. During hepatic biotransformation and environmental degradation, rufloxacin primarily yields two derivatives: rufloxacin sulfoxide and **N-desmethylrufloxacin**[2].

N-Desmethylrufloxacin (also identified in literature as MF 922) is not merely an inactive byproduct; in vitro studies demonstrate that it retains significant antimycoplasmal activity comparable to the parent compound[3]. Consequently, the availability and utilization of a highly pure **N-desmethylrufloxacin** reference standard are critical for two distinct phases of drug development:

- Pharmacokinetic (PK) Profiling: To accurately track the active metabolite in biological matrices (plasma and urine) and prevent the overestimation of the parent drug's efficacy[1].

- Quality Control (QC) & Impurity Profiling: To monitor the degradation of the Rofloxacine Active Pharmaceutical Ingredient (API) during stability testing, ensuring regulatory compliance.

Physicochemical Properties

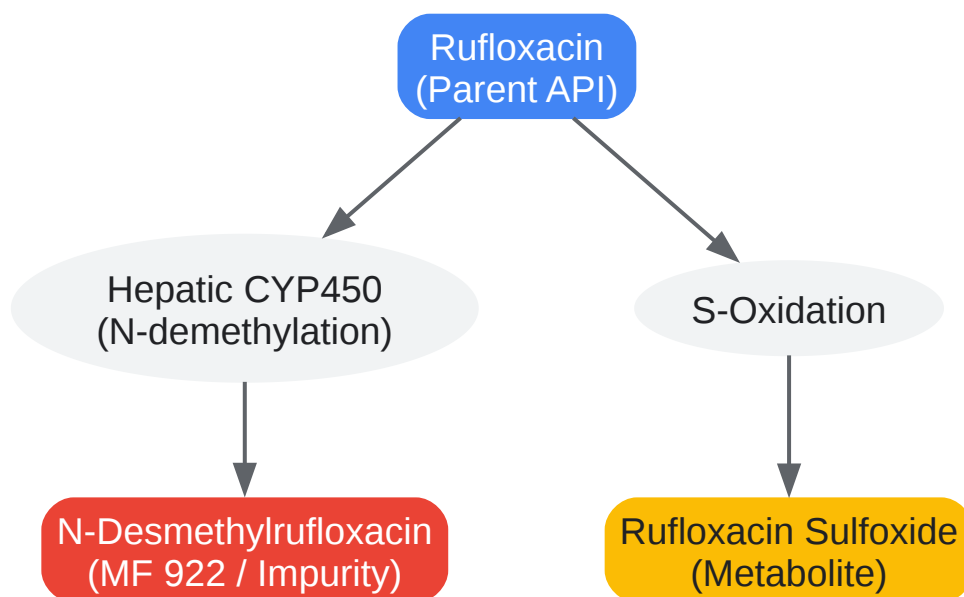
Understanding the physicochemical nature of **N-desmethylrofloxacine** is foundational for developing robust extraction and chromatographic methods. The removal of the methyl group from the piperazine ring increases the molecule's polarity relative to rofloxacine, directly influencing its chromatographic retention behavior.

Table 1: Physicochemical Specifications of **N-Desmethylrofloxacine**

Parameter	Specification / Data
Chemical Name	9-Fluoro-2,3-dihydro-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid
CAS Registry Number	101337-87-5[4]
Molecular Formula	C ₁₆ H ₁₆ FN ₃ O ₃ S
Molecular Weight	349.38 g/mol
Physical Appearance	Pale yellow to off-white crystalline powder
Solubility Profile	Soluble in dilute aqueous acids/bases; slightly soluble in methanol; insoluble in hexane.

Metabolic Pathway & Structural Relationships

The structural conversion from Rofloxacine to **N-Desmethylrofloxacine** is mediated by hepatic CYP450 enzymes (specifically N-demethylation)[1]. Understanding this pathway is essential for predicting potential matrix interferences during LC-MS/MS analysis.



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Figure 1: Primary metabolic and degradation pathways of Rufloxacin.

Experimental Protocols

To address both API purity testing and trace-level biological quantification, two distinct methodologies are required. The protocols below are designed as self-validating systems, ensuring that any analytical drift or matrix effect is immediately identified.

Protocol A: HPLC-UV Method for API Impurity Profiling

Causality & Design Choice: UV detection is selected for API batch release because it offers high precision and robustness at higher concentrations. A detection wavelength of 290 nm is chosen as it corresponds to the π - π^* transition of the fluoroquinolone core, providing an optimal signal-to-noise ratio for both the parent API and the desmethyl impurity[2].

Step-by-Step Methodology:

- **Standard Preparation:** Dissolve 10.0 mg of **N-desmethylrufloxacin** reference standard in 10 mL of 0.1 M HCl (primary stock). Dilute with mobile phase to create a working standard of 10 μ g/mL.

- Column Selection: Use a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 μm). Reasoning: The hydrophobic stationary phase effectively resolves the slightly more polar **N-desmethylerufloxacin** (elutes first) from the highly retained Rufloxacin.
- Mobile Phase: Prepare a gradient of (A) 0.05 M Phosphate buffer (pH 3.0) and (B) Acetonitrile.
- Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 30°C; Injection volume of 20 μL.
- Self-Validation Check: Inject a blank diluent followed by a resolution mixture containing both Rufloxacin and **N-desmethylerufloxacin**. The run is only valid if the resolution factor (Rs) between the two peaks is ≥ 2.5.

Protocol B: LC-MS/MS Method for Trace PK Analysis

Causality & Design Choice: For biological matrices (plasma/urine), HPLC-UV lacks the sensitivity required to detect trace elimination phases. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the necessary specificity to differentiate the metabolite from endogenous plasma lipids[1].



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Figure 2: Self-validating LC-MS/MS analytical workflow for trace quantification.

Step-by-Step Methodology:

- Sample Preparation: Aliquot 100 μL of human plasma/urine into a microcentrifuge tube.
- Protein Precipitation: Add 300 μL of cold Acetonitrile (containing 50 ng/mL of Enoxacin as an internal standard). Reasoning: Acetonitrile effectively denatures plasma proteins while maintaining the solubility of the moderately polar **N-desmethylerufloxacin**, preventing analyte occlusion in the protein pellet.

- Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.
- MS/MS Parameters: Electrospray Ionization (ESI) in positive mode. Monitor the MRM transition for **N-desmethylerufloxacin** (e.g., m/z 350.1 → m/z 306.1).
- Self-Validation Check: Analyze a Lower Limit of Quantification (LLOQ) sample (0.01 µg/mL) before the biological samples. The batch is approved only if the LLOQ signal-to-noise ratio is ≥ 10:1 and the internal standard recovery is consistent (±15%) across all samples.

System Suitability & Validation Data

The following table summarizes the comparative validation metrics of the two protocols, demonstrating their respective fitness-for-purpose in analytical testing.

Table 2: Comparative Validation Parameters

Validation Parameter	HPLC-UV (API Purity)	LC-MS/MS (PK Trace Analysis)
Linear Dynamic Range	1.0 – 100.0 µg/mL	0.01 – 5.0 µg/mL
Limit of Detection (LOD)	0.2 µg/mL	0.003 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL	0.01 µg/mL[1]
Intra-day Precision (%RSD)	≤ 1.5%	≤ 4.2%
Inter-day Precision (%RSD)	≤ 2.0%	≤ 5.5%
Matrix Recovery	98.5% – 101.2%	89.4% – 94.1%

Conclusion

The accurate quantification of **N-desmethylerufloxacin** is imperative for both the pharmacological profiling of Rufloxacin and the stringent quality control of its API. By employing the causality-driven methodologies outlined above—utilizing HPLC-UV for robust high-

concentration purity assays and LC-MS/MS for highly sensitive trace analysis—laboratories can establish a self-validating, regulatory-compliant analytical framework.

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- To cite this document: BenchChem. [N-Desmethylrifloxacin reference standard for analytical testing]. BenchChem, [2026]. [Online PDF]. Available at:

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